molecular formula C9H9NO4 B1613003 Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate CAS No. 527681-12-5

Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate

Cat. No. B1613003
M. Wt: 195.17 g/mol
InChI Key: JIVCFASCQPHPEL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC(=O)C1=CC2=C(N=C1)OCCO2 . The InChI representation is InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(10-5-6)14-3-2-13-7/h4-5H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate” is crystalline in nature and is commonly seen as a white to off-white powder. It has a melting point of 96-98°C, and the boiling point is around 365°C. The compound is mostly stable at room temperature and has a solubility in water of approximately 60 mg/ml. It is compatible with both acidic and basic environments and is reported to be stable at pH values in the range of 8-12.

Scientific Research Applications

Synthesis and Structural Modification

  • The synthesis of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, modified in the non-aromatic ring, has been explored. These novel scaffolds, due to the presence of a hydroxymethyl group, are potential intermediates for new therapeutic agents (Bartolomea et al., 2003).
  • A method for the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, including insights into how variations in reaction conditions affect product distribution, has been developed (Soukri et al., 2000).

Potential in Drug Discovery

  • The selective introduction of substituents on the pyridine ring of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine is a significant step in drug discovery and combinatorial chemistry. These modifications maintain functionalization at the 3-position, making them useful for potential drug discovery (Alcázar et al., 2003).

Enantioselective Synthesis

  • An enantioselective synthesis approach for 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been described. The enantiomeric purity of these isomers was determined by capillary electrophoresis, demonstrating their potential in the creation of chiral compounds (Lazar et al., 2005).

Novel Synthetic Routes

  • A new synthetic route for previously unattainable 3-substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridines has been developed. This method involves treating 2-chloro-3-oxiranylmethoxypyridine with various nucleophiles, yielding products in satisfactory yields (Benarab et al., 1993).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(5-10-6)14-3-2-13-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVCFASCQPHPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624647
Record name Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate

CAS RN

527681-12-5
Record name Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4,5-dihydroxypyridine-2-carboxylate (348 mg, 2.06 mmol) in DMF (20 mL) is added solid K2CO3 (3.1 g, 22 mmol) and 1,2-dibromoethane (386 μL, 4.5 mmol). The mixture is heated at 115° C. for 2 h. DMF is removed in vacuo, the residue is partitioned between water and EtOAc. The aqueous layer is again extracted with EtOAc. The combined organic layers are dried (MgSO4) and concentrated in vacuo to give a yellow solid for methyl 2,3-dihydro-1,4-dioxino[2,3-c]pyridine-7-carboxylate (348 mg, 86%): 1H NMR (400 MHz, CDCl3) δ 8.29, 7.71, 4.39, 3.99.
Quantity
348 mg
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
386 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DP Walker, DG Wishka, DW Piotrowski, S Jia… - Bioorganic & medicinal …, 2006 - Elsevier
A novel set of azabicyclic aryl amides have been identified as potent and selective agonists of the α7 nAChR. A two-pronged approach was taken to improve the potential hERG liability …
Number of citations: 113 www.sciencedirect.com

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